Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate
CAS No.:
Cat. No.: VC13588931
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H12FNO3 |
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Molecular Weight | 261.25 g/mol |
IUPAC Name | benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate |
Standard InChI | InChI=1S/C14H12FNO3/c15-13-11(7-4-8-12(13)17)16-14(18)19-9-10-5-2-1-3-6-10/h1-8,17H,9H2,(H,16,18) |
Standard InChI Key | UZFLJFOVUHJIDY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)O)F |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)O)F |
Introduction
Chemical Identity and Structural Characteristics
Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate belongs to the carbamate family, featuring a benzyloxycarbonyl group attached to an amine-substituted fluorophenol. Its IUPAC name, benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate, reflects the substitution pattern: a fluorine atom at the ortho position and a hydroxyl group at the meta position relative to the carbamate linkage . The compound’s canonical SMILES string, C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)O)F, provides a precise representation of its connectivity.
Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₂FNO₃ | |
Molecular Weight | 261.25 g/mol | |
PubChem CID | 125116618 | |
XLogP3 | 2.8 (estimated) | |
Hydrogen Bond Donor Count | 2 |
The fluorine atom’s electronegativity and the hydroxyl group’s hydrogen-bonding capacity influence the compound’s reactivity and interactions with biological targets . Comparative analyses with structural analogs, such as the 5-hydroxy regioisomer (CAS 1881289-18-4), reveal that substituent positioning critically affects bioactivity .
Synthesis and Manufacturing Processes
The synthesis of Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate typically involves a two-step protocol:
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Fluorination and Hydroxylation of Aniline Derivatives:
Starting with 3-hydroxyaniline, electrophilic fluorination using Selectfluor® or DAST introduces the fluorine atom at the ortho position. This step requires anhydrous conditions and temperatures below 0°C to minimize side reactions . -
Carbamate Formation:
The fluorophenol intermediate reacts with benzyl chloroformate in the presence of a base, such as pyridine or triethylamine, to form the carbamate linkage. The reaction proceeds via nucleophilic acyl substitution, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and reaction time (4–6 hours).
Critical Optimization Parameters:
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Solvent Choice: Dichloromethane or THF enhances solubility of intermediates.
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Temperature: Reactions conducted at 0–5°C improve regioselectivity.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
Physicochemical Properties and Analytical Characterization
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (25°C), attributed to the hydrophobic benzyl group.
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Organic Solubility: Freely soluble in DMSO, DMF, and dichloromethane .
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Stability: Degrades under acidic (pH < 3) or basic (pH > 10) conditions via carbamate hydrolysis. Storage at −20°C in amber vials recommended for long-term stability .
Spectroscopic Data
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IR (KBr): ν = 3350 cm⁻¹ (O–H stretch), 1705 cm⁻¹ (C=O carbamate), 1240 cm⁻¹ (C–F).
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.29 (m, 5H, benzyl), 6.82–6.75 (m, 3H, aromatic), 5.12 (s, 2H, OCH₂), 4.98 (s, 1H, OH).
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MS (ESI+): m/z 262.1 [M+H]⁺.
Pharmacological Applications and Biological Activity
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Enhances membrane permeability and target affinity via hydrophobic interactions .
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Hydroxyl Position: Meta-hydroxyl (3-position) optimizes hydrogen bonding with enzymatic active sites compared to para-substituted analogs .
Future Research Directions
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Metabolic Stability Optimization: Incorporating electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
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Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability .
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Broad-Spectrum Antimicrobial Screening: Evaluation against ESKAPE pathogens and fungal strains.
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